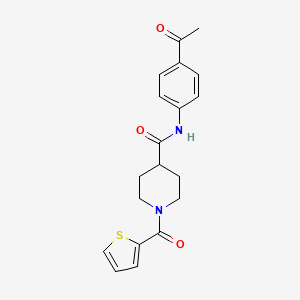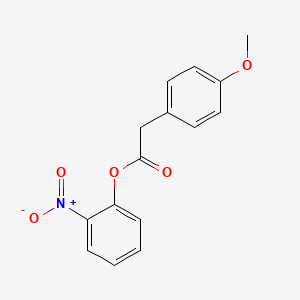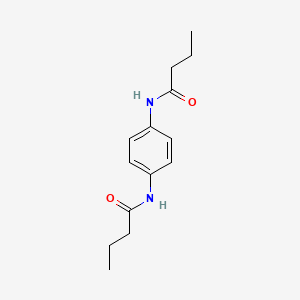
N,N'-1,4-phenylenedibutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,4-phenylenedibutanamide, commonly known as PBAN, is a neuropeptide hormone that plays a crucial role in the regulation of moth and butterfly pheromone production. PBAN is synthesized by the pheromone glands of female moths and triggers the release of sex pheromones in response to mating signals from male moths. PBAN has drawn significant attention from the scientific community due to its potential applications in pest control and the development of novel insecticides.
Mecanismo De Acción
PBAN acts on the pheromone glands of female moths, triggering the release of sex pheromones in response to male moth mating signals. PBAN stimulates the production and release of pheromone biosynthesis activating neuropeptide (PBAN), which in turn activates the pheromone biosynthesis pathway. PBAN also plays a role in regulating the timing and duration of pheromone release, ensuring effective communication between male and female moths.
Biochemical and Physiological Effects:
PBAN has been shown to have a range of biochemical and physiological effects on moth pheromone production and behavior. PBAN analogs can disrupt pheromone production in female moths, reducing male moth attraction and mating success. PBAN also plays a role in regulating pheromone release timing and duration, ensuring effective communication between male and female moths. PBAN has also been shown to have effects on other physiological processes, including egg-laying behavior and larval development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBAN and its analogs have several advantages for use in lab experiments, including their ease of synthesis and stability. PBAN analogs can be synthesized using SPPS or LPPS methods, allowing for the creation of a wide range of analogs with varying biological activity. However, PBAN and its analogs also have some limitations, including their species-specific activity and potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on PBAN and its analogs. One area of interest is the development of PBAN analogs with increased potency and specificity for use in pest control. Another area of interest is the use of PBAN as a biomarker for moth infestations in crops, allowing for early detection and targeted control measures. Additionally, further research is needed to understand the molecular mechanisms underlying PBAN's effects on pheromone production and behavior, which could lead to the development of novel insecticides and pest control strategies.
Métodos De Síntesis
PBAN can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. LPPS, on the other hand, involves the coupling of amino acids in solution using carbodiimide or similar coupling reagents. Both methods have been used successfully to synthesize PBAN and its analogs.
Aplicaciones Científicas De Investigación
PBAN has been extensively studied for its role in insect pheromone production and its potential applications in pest control. Studies have shown that PBAN analogs can disrupt pheromone production in female moths and reduce male moth attraction, making it a promising candidate for the development of eco-friendly insecticides. PBAN has also been investigated for its potential as a biomarker for moth infestations in crops, allowing for early detection and targeted control measures.
Propiedades
IUPAC Name |
N-[4-(butanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-5-13(17)15-11-7-9-12(10-8-11)16-14(18)6-4-2/h7-10H,3-6H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPQUYFDGCVKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,4-diyldibutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

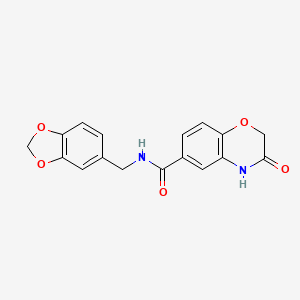
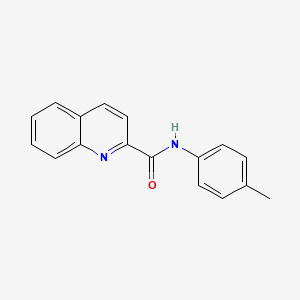
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)
![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
